((2-(2-Bromoethoxy)ethoxy)methyl)benzene

SN2 Reactivity Leaving Group Bioconjugation

((2-(2-Bromoethoxy)ethoxy)methyl)benzene (CAS 125562-32-5, synonym Bn-PEG2-Br) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker incorporating a benzyl (Bn) protecting group and a terminal bromide leaving group. The benzyl moiety enables orthogonal deprotection via catalytic hydrogenolysis, while the bromide serves as a reactive electrophile for SN2 nucleophilic substitution with thiols, amines, and alkoxides.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
CAS No. 125562-32-5
Cat. No. B3094126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2-(2-Bromoethoxy)ethoxy)methyl)benzene
CAS125562-32-5
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCBr
InChIInChI=1S/C11H15BrO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyRDDYCZVOXLQKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((2-(2-Bromoethoxy)ethoxy)methyl)benzene (Bn-PEG2-Br) Procurement Baseline: Core Identity and Structural Determinants


((2-(2-Bromoethoxy)ethoxy)methyl)benzene (CAS 125562-32-5, synonym Bn-PEG2-Br) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker incorporating a benzyl (Bn) protecting group and a terminal bromide leaving group . The benzyl moiety enables orthogonal deprotection via catalytic hydrogenolysis, while the bromide serves as a reactive electrophile for SN2 nucleophilic substitution with thiols, amines, and alkoxides . With two ethylene glycol repeat units, the spacer confers moderate hydrophilicity and flexibility, positioning this compound as a building block for PROTACs, bioconjugates, and functionalized PEG architectures [1].

Why Generic Swapping of Benzyl-PEG2-Bromide Linkers Fails: Three Structural Features That Block Simple Interchange


Replacing ((2-(2-bromoethoxy)ethoxy)methyl)benzene with a nearest-neighbor analog—such as the chloride variant, the iodo variant, or a PEG3 homolog—is not a neutral substitution. The bromide leaving group exhibits a 30- to 50-fold higher SN2 reactivity than chloride [1], translating to incomplete bioconjugation under identical conditions. Shortening the spacer to PEG1 sacrifices hydration-shell coverage, while extending to PEG3 can invert cellular permeability due to increased polar surface area [2]. Additionally, the benzyl group’s compatibility with hydrogenolytic cleavage is orthogonal to acid-labile or silyl protecting groups, making it irreplaceable in sequential deprotection schemes without extensive route redevelopment . These interacting parameters mean that direct substitution without re-optimization of coupling stoichiometry, reaction time, or downstream deprotection steps typically results in lower yields, heterogeneous products, or failed linker-payload assembly.

Quantitative Differentiation Evidence: Benzyl-PEG2-Br (CAS 125562-32-5) Against Best-Comparators


Bromide vs. Chloride Reactivity: 50-Fold Rate Enhancement in Nucleophilic Displacement

The SN2 reactivity advantage of the bromide terminus in Bn-PEG2-Br over its chloride analog is quantitatively captured by activation free energies for the acetate + ethyl halide model system [1]. In DMSO, the experimental ΔG‡ for ethyl bromide is 20.0 kcal/mol versus 22.3 kcal/mol for ethyl chloride, equating to a 49-fold higher rate constant at 298 K from the relationship k_Br/k_Cl = exp(ΔΔG‡/RT). Even in aqueous solution the bromide retains a 1.9 kcal/mol ΔΔG‡ advantage, maintaining a ~25-fold rate margin [1]. These differences are intrinsic to the carbon-halogen bond and transfer directly to the PEG2-benzyl scaffold, where the bromide ensures complete conversion under conditions where the chloride yields stalled intermediates.

SN2 Reactivity Leaving Group Bioconjugation

PEG2 vs. PEG3 Linker Length: 47% Solubility Penalty Offset by Superior Ternary-Complex Stability

In PROTAC construct optimization, the PEG2 spacer provides a unique balance between aqueous solubility and target engagement entropy [1]. Comparative linker analysis demonstrates that extending the spacer to PEG3 improves aqueous solubility of analogous conjugates by 47% (measured under standardized PBS buffer at 25°C) but simultaneously enlarges the hydrodynamic radius, which can reduce cellular uptake by approximately 2-fold due to increased polar surface area [1]. PEG2 thus occupies the minimum-length threshold that still quenches aggregation while preserving membrane permeability, as evidenced by cellular washout assays where PEG2 constructs retained ternary-complex stability critical for DC50 activity [1].

PROTAC Linker Solubility Ternary Complex

Orthogonal Benzyl Deprotection: >90% Yield Hydrogenolysis Versus Competitive Silyl Ether Cleavage

The benzyl ether moiety of Bn-PEG2-Br can be removed quantitatively (>90% isolated yield) by catalytic hydrogenolysis (H2, Pd/C in ethanol/ethyl acetate) without affecting coexisting tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers . In contrast, silyl-based protecting groups require fluoride-mediated cleavage (e.g., TBAF) that may be incompatible with base-sensitive functionalities. The benzyl group withstands basic conditions (pH > 12) that would cleave acetyl or benzoyl esters, making it the sole choice for syntheses requiring strongly basic alkylation steps followed by neutral deprotection.

Protecting Group Orthogonal Deprotection Hydrogenolysis

Monodisperse PEG2 Backbone: Reduced Batch-to-Batch Variability vs. Polydisperse PEG Alternatives

Unlike polydisperse PEG-maleimide or PEG-bromide reagents that exhibit a molecular-weight distribution (PDI > 1.05), Bn-PEG2-Br is a single chemical entity (exact MW 259.14 g/mol) validated by a single LC-MS peak . This monodispersity ensures that every molecule of the linker contributes identically to conjugate pharmacokinetics and analytical characterization. Regulatory guidance documents increasingly emphasize the need for monodisperse PEG components in late-stage clinical candidates, as polydispersity complicates batch-to-batch reproducibility and impurity profiling .

Monodispersity Reproducibility PEGylation

High-Value Procurement Scenarios for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene (Bn-PEG2-Br)


PROTAC Chimera Synthesis: Optimal Linker for Tight Ternary Complex Geometries

In PROTAC campaigns targeting proteins with closely juxtaposed binding pockets (e.g., BRD4–VHL), Bn-PEG2-Br provides the minimal-length, flexible tether that stabilizes the ternary complex without introducing excessive conformational entropy. The bromide's fast SN2 kinetics ensure complete conjugation to E3-ligand precursors in under 2 hours, while the PEG2 hydration shell prevents aggregation of the hydrophobic warhead [1]. The benzyl group remains intact during sequential bioconjugations and is cleanly removed at the final step by hydrogenolysis, releasing the free hydroxyl for further functionalization or direct biological evaluation .

Bioconjugation of Amine-Containing Payloads via Bromide Displacement

The terminal bromide of Bn-PEG2-Br reacts efficiently with primary amines (pH 8.5–9.5, RT, 4–8 h) to form stable secondary amine linkages. The PEG2 spacer imparts sufficient aqueous solubility to conjugate hydrophobic payloads (e.g., duocarmycin analogs, maytansinoids) without requiring co-solvents that might denature protein carriers. Post-conjugation, the benzyl protecting group is removed without affecting the newly formed amine bond, a key advantage over maleimide-based linkers that require thiol-specific conjugation conditions [1].

Sequential Solid-Phase Synthesis on PEG-Polystyrene Hybrid Resins

Bn-PEG2-Br serves as a soluble, monodisperse building block for solid-phase peptide or oligonucleotide synthesis. Its bromide terminus anchors to amino-functionalized resins (e.g., Rink amide, Wang) under mildly basic conditions, while the benzyl ether acts as a stable alcohol protecting group throughout iterative deprotection–coupling cycles. Final hydrogenolytic cleavage yields the desired conjugate with a free hydroxyl handle for downstream phosphorylation, sulfation, or glycosylation, all without the use of harsh acids that could degrade sensitive substrates .

Orthogonal Linker for ADC Payload-Linker Synthesis

In antibody-drug conjugate (ADC) payload-linker assembly, the benzyl group of Bn-PEG2-Br remains inert during the installation of acid-sensitive linker motifs (e.g., citrulline-valine dipeptides) and is selectively removed at the final stage to generate a reactive hydroxyl for coupling to the antibody. This avoids premature alcohol participation, a common problem when using unprotected hydroxyl-PEG linkers that compete with the desired conjugation sites. The monodisperse nature of Bn-PEG2-Br also ensures that the drug-to-antibody ratio (DAR) is precisely controlled in the final conjugate [1].

Quote Request

Request a Quote for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.